ganglioside GD2

Neuroblastoma Ganglioside Profiling Tumor Biomarker

Ganglioside GD2 (CAS 65988-71-8) is a disialoganglioside glycosphingolipid with the canonical structure GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer, belonging to the 'b' pathway of ganglioside biosynthesis. It is synthesized from the precursor GD3 via the addition of N-acetylgalactosamine (GalNAc) in a β1-4 linkage, catalyzed by the enzyme GM2/GD2 synthase (B4GALNT1).

Molecular Formula C74H134N4O32
Molecular Weight 1591.9 g/mol
CAS No. 65988-71-8
Cat. No. B164462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameganglioside GD2
CAS65988-71-8
Synonymsganglioside, GD2
GD2 ganglioside
Molecular FormulaC74H134N4O32
Molecular Weight1591.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1
InChIKeyFFILOTSTFMXQJC-QCFYAKGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePhysical solid

Ganglioside GD2 (CAS 65988-71-8): Disialoganglioside Structure, Biosynthetic Origin, and Procurement-Relevant Identity


Ganglioside GD2 (CAS 65988-71-8) is a disialoganglioside glycosphingolipid with the canonical structure GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer, belonging to the 'b' pathway of ganglioside biosynthesis [1]. It is synthesized from the precursor GD3 via the addition of N-acetylgalactosamine (GalNAc) in a β1-4 linkage, catalyzed by the enzyme GM2/GD2 synthase (B4GALNT1) [2]. GD2 is distinguished from its immediate biosynthetic precursor GD3 by the presence of this terminal GalNAc residue, and from the related monosialoganglioside GM2 by the presence of a second sialic acid (NeuAc) residue linked α2-8 to the inner NeuAc on the galactose moiety [3]. In normal human tissues, GD2 expression is highly restricted—largely confined to neurons of the central nervous system, skin melanocytes, and peripheral pain fibers—while it is abundantly and aberrantly overexpressed on tumors of neuroectodermal origin including neuroblastoma, melanoma, glioblastoma, small cell lung cancer, and various sarcomas [4].

Why Ganglioside GD2 Cannot Be Substituted by GD3, GM2, or Other In-Class Gangliosides in Scientific and Therapeutic Applications


Ganglioside GD2 occupies a structurally and functionally unique node within the 'b' pathway that cannot be replicated by its closest analogs. Unlike GD3—which lacks the terminal GalNAc residue and is the immediate upstream precursor—GD2 serves as the obligate substrate for the synthesis of more complex 'b' pathway gangliosides (GD1b, GT1b, GQ1b) [1]. Crucially, the high GD2:GD3 ratios characteristic of neuroblastoma result from a specific enzymatic bottleneck: low GD3 synthase (ST8SIA1) combined with high GM2/GD2 synthase (B4GALNT1) activity, producing a ganglioside profile fundamentally different from that of melanoma (which favors GD3 accumulation) [2]. The terminal GalNAc residue of GD2 constitutes the immunodominant epitope recognized by clinically deployed anti-GD2 monoclonal antibodies (dinutuximab, naxitamab); neither GD3 nor the monosialo analog GM2—which bears the same GalNAc but only one sialic acid—is bound by these therapeutic antibodies [3]. This structural specificity, coupled with GD2's quantitatively distinct expression across tumor types, means that substituting GD2 with its closest in-class analogs in any antibody-based targeting, biomarker assay, or functional study would yield fundamentally non-comparable results [4].

Quantitative Differentiation Evidence for Ganglioside GD2 Against Closest Analogs: A Comparator-Anchored Procurement Guide


GD2 Dominance Over GD3 in Neuroblastoma Ganglioside Profiles: Quantitative HPTLC Composition Across Four Cell Lines

In a comprehensive ganglioside compositional analysis of four well-characterized human neuroblastoma cell lines (LAN-5, LAN-1, SMS-KCNR, SMS-KCN), GD2 constituted 26–60% of total cellular gangliosides, whereas its immediate biosynthetic precursor GD3 represented only 1–22% [1]. The highest GD2 proportion was observed in SMS-KCNR cells at 60±6% (vs. GD3 at 7±2%), while the lowest GD2 proportion (SMS-KCN) was 26±4% (vs. GD3 at 1±0%) [1]. This GD2:GD3 ratio inversion is enzymatically driven—neuroblastoma cells express low GD3 synthase (ST8SIA1) coupled with high GM2/GD2 synthase (B4GALNT1), effectively channeling flux toward GD2 accumulation rather than GD3 retention [2].

Neuroblastoma Ganglioside Profiling Tumor Biomarker

Dinutuximab (Anti-GD2) Absolute Binding Specificity: GD2 vs. Six Other Gangliosides by Surface Plasmon Resonance

In a Biacore surface plasmon resonance (SPR) study assessing dinutuximab binding kinetics against a panel of seven purified gangliosides (GD2, GD1a, GD1b, GM3, GD3, GM4, GM2), GD2 was the only ganglioside that demonstrated measurable binding [1]. Dinutuximab bound GD2 with a relative KD of 3.37×10⁻⁴ M (ka = 2.48×10² 1/Ms, kd = 8.34×10⁻² 1/s), and the parental murine antibody 14G2a showed comparable affinity (KD = 2.00×10⁻⁴ M; within 2-fold) [1]. No binding signal above background was detected for GD1a, GD1b, GM3, GD3, GM4, or GM2 [1]. The absence of binding to GM2—which shares the terminal GalNAc residue with GD2 but carries only a single sialic acid—demonstrates that both sialic acid residues (α2-8 linked disialyl motif) are essential for epitope recognition [1].

Monoclonal Antibody Surface Plasmon Resonance Immunotherapy Target Validation

Circulating GD2 Concentration in Neuroblastoma Patient Plasma vs. Normal Controls: A >50-Fold Differential

In a study of 32 neuroblastoma patients across all clinical stages, 27 (84%) exhibited measurably elevated plasma GD2 concentrations (≥50 pmol/mL), with a mean level of 545±108 pmol/mL [1]. This was more than 50 times the normal plasma GD2 concentration of ≤10 pmol/mL [1]. Circulating GD2 was not detected in patients with the related, more differentiated tumors ganglioneuroblastoma and ganglioneuroma, indicating that GD2 shedding is specifically associated with the undifferentiated neuroblastoma phenotype [1]. In a separate study using TLC/enzyme-immunostaining, GD2 was detected at 25–658 ng/mL in preoperative sera of 6/9 neuroblastoma patients, compared to 1–2 ng/mL in normal cord blood and undetectable levels in normal adult serum [2].

Circulating Tumor Biomarker Neuroblastoma Liquid Biopsy

B4GALNT1 (GM2/GD2 Synthase) Substrate Kinetics: Preferential Binding Affinity for GD3 Over GM3

The bifunctional enzyme B4GALNT1 (GM2/GD2 synthase) catalyzes the transfer of GalNAc onto both GM3 (producing GM2 in the 'a' pathway) and GD3 (producing GD2 in the 'b' pathway). Kinetic analysis of the rat enzyme reveals a distinct preference: the Km for GD3 is 68 μM compared to 117 μM for GM3, representing a ~1.7-fold higher binding affinity for the GD3 substrate [1]. Notably, the Vmax toward GD3 (3.9 nmol/h/mg) is lower than toward GM3 (6.2 nmol/h/mg), indicating that while GD3 binds more tightly, its turnover rate is slower [1]. The catalytic efficiency ratio (Vmax/Km) is approximately 0.057 for GD3 versus 0.053 for GM3, suggesting comparable overall catalytic efficiency but achieved through different kinetic mechanisms [1].

Glycosyltransferase Kinetics Enzyme Specificity Biosynthetic Pathway

GD2 vs. GD3 Expression Heterogeneity Across Pediatric Solid Tumors: GD2 as a More Discriminating Tumor-Type Marker

In an immunohistochemical analysis of 92 pediatric and young adult solid tumor specimens spanning osteosarcoma (OS), rhabdomyosarcoma (RMS), Ewing sarcoma, desmoplastic small round cell tumor (DSRCT), and melanoma, the mean intensity of GD2 expression was significantly heterogeneous across tumor types (P < 0.001), whereas GD3 expression intensity did not differ significantly across the same cohort (P = 0.57) [1]. GD2 intensity was highest in OS, followed by melanoma and RMS. In contrast, when all tumor types were combined, GD3 expression had a significantly higher overall intensity score (P = 0.049), but this was driven primarily by DSRCT (P = 0.002) [1]. This indicates that GD2 expression level carries greater discriminating power between tumor histologies than GD3, making GD2 the more informative antigen for tumor-type-specific targeting or diagnostic stratification [1].

Immunohistochemistry Pediatric Sarcoma Companion Diagnostic

GD2 Prevalence in Soft Tissue Sarcomas: 93% GD2-Positive vs. 88% GD3-Positive in a 56-Tumor Cohort

In a study of 56 freshly frozen human soft tissue sarcomas analyzed by avidin-biotin immunohistochemistry using anti-GD2 monoclonal antibody 3F8 and anti-GD3 monoclonal antibody R24, 93% of tumors (52/56) stained positively for GD2, compared to 88% (49/56) for GD3 [1]. The intensity of GD2 expression varied by histologic type: liposarcoma, fibrosarcoma, malignant fibrous histiocytoma, leiomyosarcoma, and spindle cell sarcoma reacted strongly with 3F8, while embryonal rhabdomyosarcoma and synovial sarcoma demonstrated substantially weaker GD2 staining [1]. Notably, weakly reactive or nonreactive tumors were generally high-grade or metastatic sarcomas [1]. Ganglioside extraction and thin-layer chromatography/immuno-TLC of two liposarcomas confirmed the identities of the GD2 and GD3 bands [1].

Soft Tissue Sarcoma GD2 Immunohistochemistry Tumor Antigen Prevalence

Evidence-Based Application Scenarios for Ganglioside GD2: Where Differentiation Data Support Prioritized Use


Reference Standard for Anti-GD2 Therapeutic Antibody Binding and Lot-Release Assays

GD2 is the only ganglioside bound by the FDA-approved therapeutic antibodies dinutuximab and naxitamab, with no detectable cross-reactivity to GD3, GM2, GM3, GD1a, GD1b, or GM4 by SPR [1]. Therefore, GD2 reference material is irreplaceable for ELISA-based binding assays, SPR-based potency testing, and lot-release quality control of clinical-grade anti-GD2 monoclonal antibodies and their biosimilars. Any attempt to use GD3 or GM2 as a substitute antigen for these assays would yield false-negative results, as the GalNAc-disialyl epitope unique to GD2 is the sole binding determinant recognized by these therapeutic antibodies [1].

Calibration Standard for Circulating GD2 Biomarker Quantification in Neuroblastoma Liquid Biopsy

Given that GD2 circulates in neuroblastoma patient plasma at 545±108 pmol/mL (>50-fold above the normal ≤10 pmol/mL baseline) [2] and at 25–658 ng/mL in preoperative sera versus undetectable levels in normal adult serum [3], purified GD2 is required as a primary calibration standard for LC-MS/MS and immunoassay-based quantitative detection methods. The wide dynamic range—spanning over two orders of magnitude between normal and disease-state levels—demands high-purity, structurally authenticated GD2 with documented ceramide composition to ensure accurate and reproducible quantification across clinical laboratories [2][3].

GD2-Expressing Cell Line Authentication and Tumor Model Validation in Neuroblastoma Research

Neuroblastoma cell lines exhibit GD2 expression ranging from 26% to 60% of total gangliosides, with GD3 contributing only 1–22% in the same lines [4]. Authenticated GD2 reference standard is essential for HPTLC and mass spectrometry-based ganglioside profiling to confirm cell line identity and monitor GD2 expression stability during passage. The prominence of GD2 and the corresponding paucity of complex 'b' pathway gangliosides (GD1b, GT1b, GQ1b at only 1–21%) provide a specific compositional fingerprint that distinguishes neuroblastoma lines from melanoma lines, which preferentially accumulate GD3 [4][5].

Companion Diagnostic Development for Anti-GD2 Immunotherapy Patient Stratification

GD2 expression intensity by IHC is significantly heterogeneous across pediatric solid tumor types (P < 0.001), while GD3 is not (P = 0.57) [6]. This statistical divergence establishes GD2 as the sole ganglioside antigen with tumor-type-discriminating power for immunohistochemical companion diagnostics. Furthermore, 93% of soft tissue sarcomas express GD2 versus 88% for GD3 [7], and GD2 expression is retained post-chemotherapy on neuroblastoma cell membranes without antigen modulation [8]. These properties make purified GD2 the essential positive control antigen for validating IHC staining protocols, establishing scoring thresholds, and quality-controlling companion diagnostic kits intended to guide anti-GD2 immunotherapy eligibility [6][7].

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